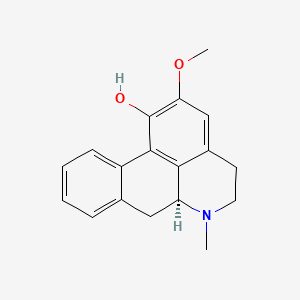

Lirinidin

Übersicht

Beschreibung

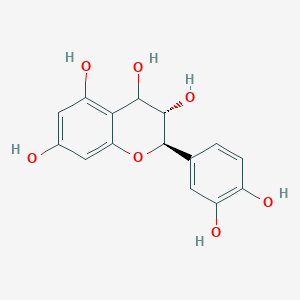

Lirinidine is a tertiary aporphine alkaloid known for its significant biological activitiesThis compound has been studied for its potential therapeutic properties, including antioxidant and anticancer activities .

Wissenschaftliche Forschungsanwendungen

Lirinidin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung des chemischen Verhaltens von Aporphin-Alkaloiden verwendet.

Biologie: Die biologischen Aktivitäten von this compound, wie antioxidative und antikanzerogene Eigenschaften, machen es zu einer wertvollen Verbindung für die biologische Forschung.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade. Es hemmt die Produktion von Kollagen und Arachidonsäure, die wichtige Bestandteile der Entzündungsreaktion sind. Zusätzlich reduziert this compound die Aggregation von durch den Plättchenaktivierungsfaktor induzierten Plättchen, wodurch es entzündungshemmende und antithrombozytäre Aktivitäten zeigt .

Ähnliche Verbindungen:

N-Methylasimilobin: Ein weiteres Aporphin-Alkaloid mit ähnlichen biologischen Aktivitäten.

Asimilobin: Bekannt für seine gute Permeabilität und biologischen Wirkungen.

Norstephalagin: Ein Aporphin mit antioxidativen Eigenschaften.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine starke Hemmung der Kollagen- und Arachidonsäureproduktion sowie seine signifikante antithrombozytäre Aktivität aus. Diese einzigartigen Eigenschaften machen es zu einer wertvollen Verbindung für die therapeutische Forschung und potenzielle medizinische Anwendungen .

Wirkmechanismus

Target of Action

Lirinidine is a tertiary aporphine alkaloid . It has been found to significantly inhibit the production of collagen and arachidonic acid, and reduce the aggregation of platelet-activating factor-induced platelets . These targets play crucial roles in various biological processes, including inflammation and blood clotting.

Mode of Action

Lirinidine interacts with its targets by binding to them and inhibiting their activity. This interaction results in a decrease in the production of collagen and arachidonic acid, and a reduction in platelet aggregation . The exact molecular mechanism of this interaction is still under investigation.

Biochemical Pathways

The biochemical pathways affected by Lirinidine are primarily related to the metabolism of collagen and arachidonic acid. By inhibiting the production of these compounds, Lirinidine can affect various downstream effects, such as inflammation and blood clotting

Pharmacokinetics

It’s known that lirinidine is a natural product belonging to the ribosomally synthesized and post-translationally modified peptide (ripp) superfamily . These properties could potentially impact its bioavailability and effectiveness.

Result of Action

The primary result of Lirinidine’s action is the inhibition of collagen and arachidonic acid production, and the reduction of platelet aggregation . These effects can have significant impacts at the molecular and cellular levels, potentially influencing processes such as inflammation and blood clotting .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lirinidine can be synthesized through various methods, including solvent extraction, distillation, expeller pressing, and sublimation. Solvent extraction is the most commonly used method due to its efficiency in isolating alkaloids .

Industrial Production Methods: Industrial production of lirinidine typically involves large-scale solvent extraction processes. The leaves of Liriodendron tulipifera are harvested and subjected to solvent extraction using organic solvents such as chloroform or methanol. The extract is then purified through various chromatographic techniques to isolate lirinidine .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lirinidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound oxidierte Aporphinderivate ergeben, während die Reduktion reduzierte Aporphinverbindungen erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

N-Methylasimilobine: Another aporphine alkaloid with similar biological activities.

Asimilobine: Known for its good permeability and biological effects.

Norstephalagine: An aporphine with antioxidative properties.

Uniqueness of Lirinidine: Lirinidine stands out due to its potent inhibition of collagen and arachidonic acid production, as well as its significant antiplatelet activity. These unique properties make it a valuable compound for therapeutic research and potential medical applications .

Eigenschaften

IUPAC Name |

(6aS)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(21-2)18(20)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVXMURDCBMPRH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=CC=C43)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54383-28-7 | |

| Record name | Lirinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

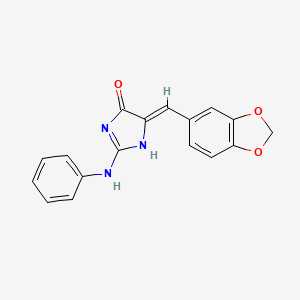

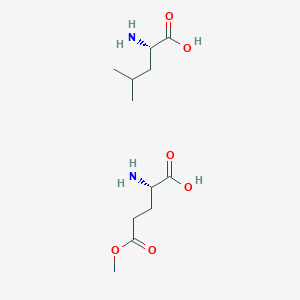

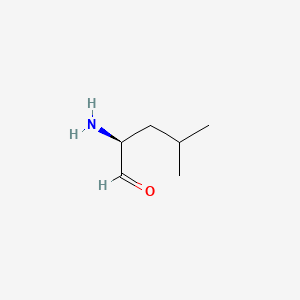

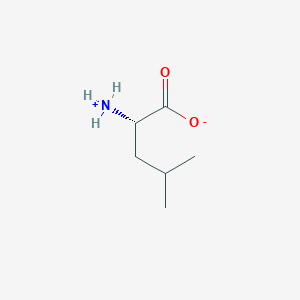

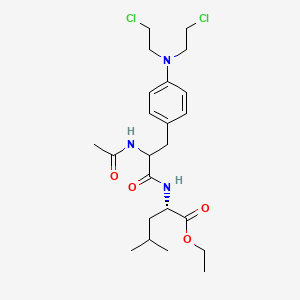

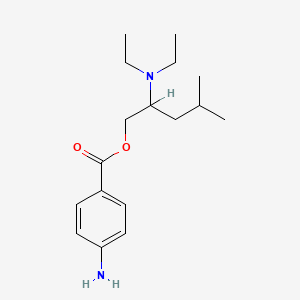

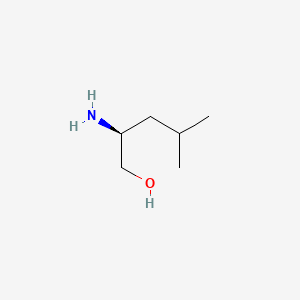

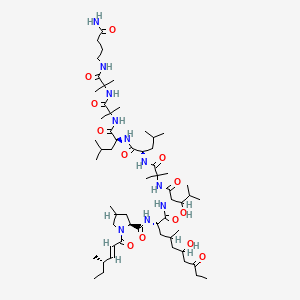

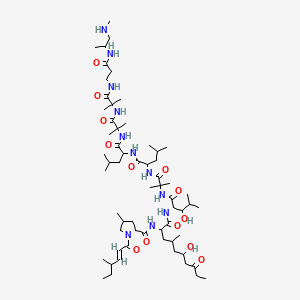

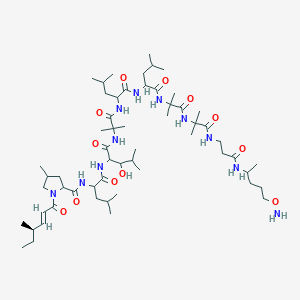

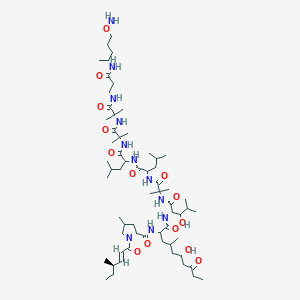

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.